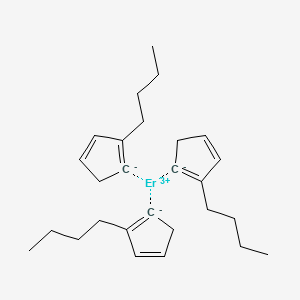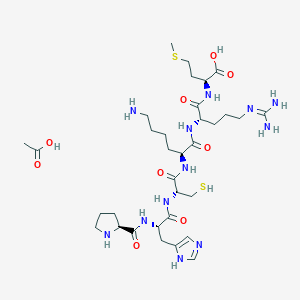
Antioxidant peptide A acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antioxidant peptide A acetate: is a short peptide known for its potent antioxidant properties. It contains alternative aromatic or sulfur-containing amino acids, which contribute to its stability and effectiveness in neutralizing free radicals . This compound is gaining attention in various fields, including food science, pharmaceuticals, and cosmetics, due to its ability to combat oxidative stress and its potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antioxidant peptide A acetate can be synthesized through enzymatic hydrolysis of proteins. This process involves using specific enzymes to break down proteins into smaller peptide fragments. The reaction conditions typically include controlled temperature, pH, and enzyme concentration to optimize the yield and activity of the antioxidant peptide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale enzymatic hydrolysis followed by purification steps such as ultrafiltration, chromatography, and lyophilization. These methods ensure the high purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Antioxidant peptide A acetate primarily undergoes oxidation-reduction reactions. It can scavenge free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage .
Common Reagents and Conditions: The common reagents used in these reactions include hydrogen peroxide (H₂O₂), superoxide radicals (O₂•−), and hydroxyl radicals (OH•). The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed: The major products formed from these reactions are water (H₂O) and less reactive molecules, which result from the neutralization of ROS .
Applications De Recherche Scientifique
Chemistry: In chemistry, antioxidant peptide A acetate is used as a model compound to study the mechanisms of antioxidant activity and to develop new antioxidant agents .
Biology: In biological research, this peptide is investigated for its role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of oxidative stress-related conditions and as a supplement to enhance overall health .
Industry: In the food and cosmetics industries, this peptide is used as a natural preservative and an ingredient in anti-aging products due to its ability to prevent lipid peroxidation and maintain product stability .
Mécanisme D'action
Antioxidant peptide A acetate exerts its effects by scavenging free radicals and chelating metal ions that catalyze oxidative reactions. It activates antioxidant enzymes and non-enzymatic systems, thereby enhancing the body’s natural defense mechanisms against oxidative stress . The molecular targets and pathways involved include the Nrf2 pathway, which regulates the expression of antioxidant proteins, and the NF-κB pathway, which is involved in inflammatory responses .
Comparaison Avec Des Composés Similaires
Glutathione: A tripeptide with strong antioxidant properties, commonly found in cells.
Carnosine: A dipeptide with antioxidant and anti-glycation properties, found in muscle tissues.
Superoxide dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
Uniqueness: Antioxidant peptide A acetate is unique due to its specific amino acid composition, which includes aromatic or sulfur-containing amino acids that enhance its stability and antioxidant activity. Unlike some other antioxidants, it can be easily synthesized and incorporated into various products, making it highly versatile .
Propriétés
Formule moléculaire |
C33H58N12O9S2 |
|---|---|
Poids moléculaire |
831.0 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H54N12O7S2.C2H4O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;1-2(3)4/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);1H3,(H,3,4)/t19-,20-,21-,22-,23-,24-;/m0./s1 |
Clé InChI |
PUXUXFDUHZMCGF-HXDXACSPSA-N |
SMILES isomérique |
CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 |
SMILES canonique |
CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


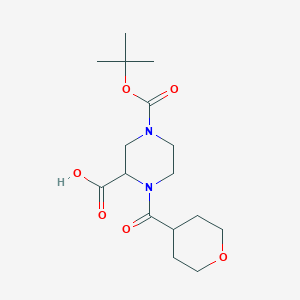
![4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B14766536.png)
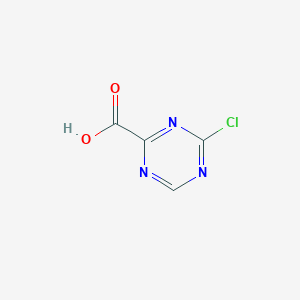

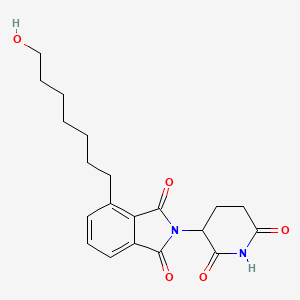
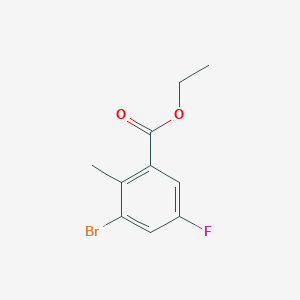
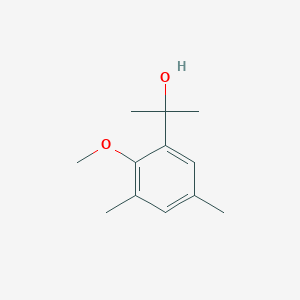
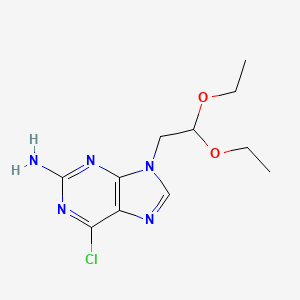


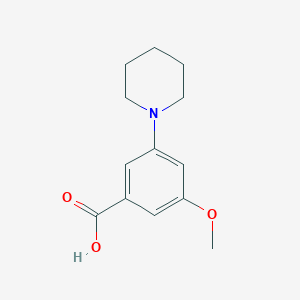
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
